Scaffold Selectivity Advantage: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Core
In a fluorescence-based biochemical assay, the 1H-imidazo[4,5-c]pyridine scaffold demonstrated a 2.5-fold higher selectivity ratio for JAK1/TYK2 compared to the 3H-imidazo[4,5-b]pyridine scaffold [1]. This scaffold-level selectivity is conferred by the specific fusion geometry of the imidazole and pyridine rings, and is maintained across substitutions, including 4-chloro-7-fluoro analogs. The target compound, bearing the imidazo[4,5-c]pyridine core, therefore provides a superior starting point for developing selective kinase inhibitors.
| Evidence Dimension | Selectivity ratio (JAK1/TYK2) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine scaffold: selectivity ratio 2.5 |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine scaffold: selectivity ratio 1.0 (baseline) |
| Quantified Difference | 2.5-fold higher selectivity |
| Conditions | Fluorescence-based biochemical assay using catalytic domains of four JAK family members |
Why This Matters
This quantifiable selectivity advantage informs scaffold selection for kinase inhibitor programs, where off-target activity reduction is paramount.
- [1] PMC. Figure 3: Selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds. J Med Chem. 2024;67(11):8545–8568. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC11181332/figure/fig3/ View Source
